22-(tert-Butoxy)-22-oxodocosanoic acid
CAS No.: 1642333-05-8
Cat. No.: VC4172875
Molecular Formula: C26H50O4
Molecular Weight: 426.682
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1642333-05-8 |
---|---|
Molecular Formula | C26H50O4 |
Molecular Weight | 426.682 |
IUPAC Name | 22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid |
Standard InChI | InChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28) |
Standard InChI Key | OXPWLSZVTHVKQN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
22-(tert-Butoxy)-22-oxodocosanoic acid is a saturated fatty acid derivative with the molecular formula C26H50O4 and a molecular weight of 426.67 g/mol . Its IUPAC name, 22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid, reflects the tert-butoxy group (-OC(CH3)3) at the ω-terminal carbon, which is esterified to a 22-carbon alkyl chain terminating in a carboxylic acid (-COOH) . The compound’s SMILES representation, CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O, underscores its linear architecture .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 1642333-05-8 |
Molecular Formula | C26H50O4 |
Molecular Weight | 426.67 g/mol |
Solubility | Soluble in organic solvents* |
Storage Recommendations | -20°C (1 month), -80°C (6 months) |
*Specific solubility data in polar/apolar solvents remain proprietary .
Applications in Bioconjugate Therapeutics
Role in Antibody-Drug Conjugates (ADCs)
ADCs combine monoclonal antibodies with cytotoxic payloads via specialized linkers. 22-(tert-Butoxy)-22-oxodocosanoic acid serves as a non-cleavable linker, ensuring payload release only upon antibody internalization and lysosomal degradation . This contrasts with cleavable linkers (e.g., valine-citrulline) that rely on tumor-specific proteases, which can lead to off-target toxicity.
Mechanism of Action:
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Antibody Binding: The antibody component targets cell surface antigens (e.g., HER2, CD30).
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Internalization: The ADC-antigen complex undergoes endocytosis.
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Linker Stability: The non-cleavable nature prevents premature payload release in circulation.
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Lysosomal Degradation: Full antibody proteolysis releases the cytotoxic agent intracellularly .
Beck et al. (2017) emphasize that non-cleavable linkers like 22-(tert-Butoxy)-22-oxodocosanoic acid reduce systemic toxicity, albeit at the cost of requiring highly potent payloads due to inefficient release .
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for proteasomal degradation. Here, 22-(tert-Butoxy)-22-oxodocosanoic acid acts as an alkyl chain-based linker, connecting the E3 ligand (e.g., von Hippel-Lindau protein ligand) and the target protein binder (e.g., BET bromodomain inhibitor) .
Advantages in PROTAC Design:
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Flexibility: The 22-carbon chain allows optimal spacing for E3 ligase-target protein interactions.
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Hydrophobicity: Enhances cell membrane permeability compared to PEG-based linkers.
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Metabolic Stability: The tert-butoxy group resists esterase-mediated cleavage .
Nalawansha and Crews (2020) note that alkyl linkers like this compound improve PROTAC pharmacokinetics but may require structural optimization to avoid aggregation .
Hazard | Precautionary Measures |
---|---|
Respiratory | Use in well-ventilated areas; avoid dust inhalation |
Oral Toxicity | Prohibit eating/drinking in lab areas |
Skin Contact | Wear nitrile gloves; wash exposed skin immediately |
Eye Contact | Use safety goggles; rinse eyes with water for 15 minutes if exposed |
Industrial and Research Relevance
Pharmaceutical Manufacturing
Midas Pharma lists the compound under the synonym C22-MB, highlighting its use in preclinical ADC and PROTAC development . Suppliers like BLD Pharmatech offer it at 98% purity, tailored for high-throughput screening .
Research Trends
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